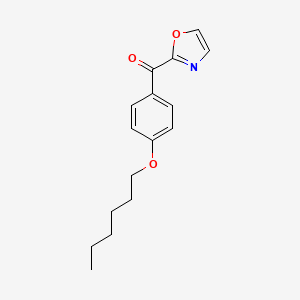

2-(4-Hexyloxybenzoyl)oxazole

説明

Significance of Oxazole (B20620) Core Structures in Chemical and Biological Research

The oxazole moiety, a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science. d-nb.infosemanticscholar.orgalliedacademies.org First prepared in 1947, this stable liquid at room temperature serves as a crucial intermediate in the synthesis of new chemical entities. d-nb.infonih.gov The versatility of the oxazole scaffold allows it to bind with a wide array of enzymes and receptors within biological systems through various non-covalent interactions, leading to a broad spectrum of biological activities. jetir.orgtandfonline.comresearchgate.net

The substitution pattern on the oxazole ring plays a pivotal role in determining its biological functions. d-nb.infonih.gov Consequently, oxazole derivatives have been extensively investigated and are integral components of numerous marketed drugs. semanticscholar.orgbohrium.com The diverse therapeutic applications of oxazole-containing compounds include:

Antimicrobial and Antifungal Activity: Many oxazole derivatives have demonstrated potent activity against various bacterial and fungal strains. nih.govbohrium.comnih.gov For example, sulfaguanole (B1195270) is an oxazole-based sulfanilamide (B372717) drug used to treat acute diarrhea. nih.gov

Anticancer Properties: Compounds like mubritinib, a tyrosine kinase inhibitor, highlight the potential of oxazoles in oncology. nih.govnih.gov

Anti-inflammatory Effects: Oxaprozin is a well-known non-steroidal anti-inflammatory drug (NSAID) that functions as a COX-2 inhibitor, showcasing the role of the oxazole core in modulating inflammatory pathways. semanticscholar.orgnih.govnih.gov

Antidiabetic Potential: Aleglitazar, an antidiabetic agent, incorporates the oxazole structure. semanticscholar.orgnih.gov

Other Biological Activities: The therapeutic potential of oxazole derivatives extends to antitubercular, antiviral, antioxidant, antiobesity, analgesic, and antidepressant applications. nih.govtandfonline.comresearchgate.netbohrium.comjocpr.com

Beyond medicine, oxazole derivatives are valuable in materials science, particularly in the development of fluorescent probes and other optoelectronic applications. researchgate.netmdpi.com Their unique photochemical and photophysical properties make them subjects of interest in scintillation technology. nih.gov The ability to synthesize a vast array of substituted oxazoles allows for the fine-tuning of their chemical and biological properties, making them a privileged scaffold in drug discovery and chemical synthesis. researchgate.netnih.gov

Rationale for Investigating 2-(4-Hexyloxybenzoyl)oxazole as a Novel Oxazole Derivative

While extensive research exists for the broader class of oxazole derivatives, specific published studies detailing the biological activities or applications of This compound are not widely available in the public domain. However, the rationale for its synthesis and investigation can be inferred from its distinct structural features and the established importance of the oxazole core.

The structure of this compound combines three key chemical moieties: the oxazole ring, a benzoyl linker, and a hexyloxy chain.

The Oxazole Ring: As established, this core is a well-known pharmacophore associated with a multitude of biological activities. jetir.orgtandfonline.com Its presence is the primary driver for investigating the compound's potential as a therapeutic agent.

The Benzoyl Group: The ketone linker between the phenyl and oxazole rings can influence the molecule's electronic properties and spatial conformation, which are critical for receptor binding.

The 4-Hexyloxy Chain: This long, lipophilic alkyl ether chain (C₆H₁₃O-) significantly increases the molecule's oil-solubility. This property can be crucial for its pharmacokinetic profile, potentially enhancing its ability to cross cell membranes and affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The investigation of analogues with varying alkyl chain lengths, such as 2-(4-Butoxybenzoyl)oxazole or 2-(4-Phenoxybenzoyl)oxazole, allows for a systematic study of how lipophilicity impacts biological activity. nih.govnih.gov

The synthesis of this compound is likely driven by the goal of creating novel compounds with potentially improved or unique biological activities compared to existing oxazole derivatives. Researchers might investigate this compound as part of a larger library of structurally related molecules to explore structure-activity relationships (SAR). semanticscholar.org For instance, it could be screened for anti-inflammatory, antimicrobial, or anticancer properties, aligning with the known activities of the oxazole class. nih.govontosight.ai The specific combination of the hexyloxy group with the benzoyl-oxazole structure represents a unique chemical entity that warrants investigation to fully map the therapeutic potential of this versatile heterocyclic family.

Compound Data

| Compound Name |

| This compound |

| Aleglitazar |

| Ditazole |

| Furazolidone |

| Linezolid |

| Mubritinib |

| Oxaprozin |

| Toloxatone |

| 2-(4-Butoxybenzoyl)oxazole |

| 2-(4-Phenoxybenzoyl)oxazole |

| Sulfaguanole |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 898760-29-7 | fluorochem.co.uk |

| Molecular Formula | C₁₆H₁₉NO₃ | |

| Molecular Weight | 273.33 g/mol | |

| IUPAC Name | (4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| InChI Key | YDBGAGAFHVHILW-UHFFFAOYSA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-3-4-5-11-19-14-8-6-13(7-9-14)15(18)16-17-10-12-20-16/h6-10,12H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBGAGAFHVHILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642101 | |

| Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-29-7 | |

| Record name | [4-(Hexyloxy)phenyl]-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Electronic Structure Analysis of 2 4 Hexyloxybenzoyl Oxazole

Theoretical Investigations of Molecular Geometry and Conformation

Theoretical and computational chemistry provide powerful tools for predicting the three-dimensional structure of molecules, offering insights into their stability and reactivity. For 2-(4-Hexyloxybenzoyl)oxazole, the molecular geometry is dictated by the spatial arrangement of its three key components: the oxazole (B20620) ring, the benzoyl group, and the 4-hexyloxy substituent.

The core structure, consisting of the phenyl ring linked to the oxazole ring via a carbonyl group, is expected to exhibit a high degree of planarity. This conformational preference is driven by the maximization of π-conjugation across the benzoyl and oxazole systems, which enhances electronic stability. The dihedral angle between the plane of the phenyl ring and the oxazole ring is therefore predicted to be small.

In contrast, the hexyloxy chain attached at the para-position of the phenyl ring introduces conformational flexibility. The saturated alkyl chain can adopt numerous conformations due to free rotation around its C-C and C-O single bonds. The lowest energy conformer would likely feature the alkyl chain in a staggered, extended arrangement to minimize steric hindrance.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate precise geometric parameters. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed model of the molecule's ground-state geometry.

Table 1: Predicted Geometric Parameters for Key Structural Features of this compound

| Parameter | Structural Feature | Predicted Value/Range |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.22 - 1.24 Å |

| C-O (ether) | ~1.36 - 1.38 Å | |

| C=N (oxazole) | ~1.30 - 1.32 Å | |

| C-O (oxazole) | ~1.35 - 1.37 Å | |

| Bond Angle (°) | Phenyl-C-O (carbonyl) | ~120 - 122° |

| O=C-Oxazole | ~118 - 120° |

| Dihedral Angle (°) | Phenyl—C=O—Oxazole | Near 0° (planar) or 180° |

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods) on Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties and chemical reactivity of molecules. irjweb.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the distribution of electrons and predict sites of chemical activity. irjweb.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich hexyloxy-substituted phenyl ring, while the LUMO is likely distributed across the conjugated benzoyl-oxazole system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. irjweb.com In this compound, the most negative potential (red/yellow regions) is anticipated around the carbonyl oxygen and the nitrogen atom of the oxazole ring, indicating these are the primary sites for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance | Typical Value for Oxazoles |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | ~4.8 eV irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | ~2.4 eV irjweb.com |

| Chemical Potential (µ) | (EHOMO + ELUMO)/2 | Describes the escaping tendency of electrons. | ~-3.2 eV irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. | ~3.2 eV irjweb.com |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. | ~0.21 eV⁻¹ irjweb.com |

| Electrophilicity Index (ω) | µ² / (2η) | Measures the energy lowering of a system when it accepts electrons. | ~2.2 eV irjweb.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of this compound is confirmed through a combination of modern spectroscopic methods. Each technique provides unique information about the molecule's functional groups and connectivity. nih.gov

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H stretch | Oxazole Ring |

| 3000 - 3100 | C-H stretch | Aromatic Ring |

| 2850 - 2960 | C-H stretch | Aliphatic (Hexyl) Chain |

| 1660 - 1680 | C=O stretch | Aryl Ketone |

| 1600 - 1620 | C=N stretch | Oxazole Ring |

| 1500 - 1600 | C=C stretch | Aromatic & Oxazole Rings |

| 1250 - 1270 | C-O-C stretch | Aryl Ether (Asymmetric) |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural confirmation. nih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for each type of hydrogen atom. The aromatic protons on the 4-hexyloxy-substituted ring are expected to appear as a pair of doublets (an AA'BB' system). The protons on the oxazole ring would appear as two distinct signals in the downfield region. The aliphatic protons of the hexyloxy group would show characteristic multiplets, with the -OCH₂- protons being the most deshielded and the terminal -CH₃ group appearing as a triplet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon signal would be the most downfield. The distinct signals for the aromatic and oxazole carbons would appear in the 110-165 ppm range, while the six carbons of the hexyloxy chain would be observed in the upfield aliphatic region (14-70 ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Assignment | Predicted δ (ppm) | ¹³C NMR | Assignment | Predicted δ (ppm) |

|---|---|---|---|---|---|

| Aromatic (AA'BB') | H ortho to C=O | ~8.0 - 8.2 | Carbonyl | C=O | ~180 - 185 |

| Aromatic (AA'BB') | H ortho to O-Hexyl | ~6.9 - 7.1 | Aromatic/Heteroaromatic | C-O (Phenyl) | ~160 - 165 |

| Oxazole | H5 | ~7.8 - 8.0 | Aromatic/Heteroaromatic | C2/C5 (Oxazole) | ~150 - 160 |

| Oxazole | H4 | ~7.2 - 7.4 | Aromatic/Heteroaromatic | C4 (Oxazole) & Phenyl Cs | ~115 - 135 |

| Aliphatic | -O-CH₂- | ~4.0 - 4.2 | Aliphatic | -O-CH₂- | ~68 - 70 |

| Aliphatic | -O-CH₂-CH₂- | ~1.7 - 1.9 | Aliphatic | -(CH₂)₄- | ~22 - 32 |

| Aliphatic | -(CH₂)₃- | ~1.3 - 1.5 | Aliphatic | -CH₃ | ~14 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be readily observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. The most likely fragmentation would be the cleavage of the bond between the carbonyl carbon and the oxazole ring (α-cleavage), leading to the formation of a stable 4-hexyloxybenzoylium cation. Other significant fragmentations would involve the hexyloxy chain, such as the loss of hexene (C₆H₁₂) via a McLafferty-type rearrangement or cleavage of the ether bond. nih.govlibretexts.org

Table 5: Predicted Key Fragments in the ESI-Mass Spectrum of this compound (C₁₆H₁₉NO₃, MW = 273.33)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 274.14 | [M+H]⁺ | Protonated Molecular Ion |

| 191.11 | [C₁₃H₁₅O₂]⁺ | Loss of oxazole radical after cleavage |

| 163.08 | [C₁₀H₁₁O₂]⁺ | Loss of C₆H₁₂ (hexene) from the [M+H]⁺ ion |

Structure Activity Relationship Sar Studies Centered on 2 4 Hexyloxybenzoyl Oxazole

Elucidation of Pharmacophoric Features within the Oxazole (B20620) Scaffold

The oxazole ring is a key pharmacophoric element in a multitude of biologically active compounds. Its significance in 2-(4-Hexyloxybenzoyl)oxazole lies in its unique electronic and structural properties that enable it to participate in various non-covalent interactions with biological macromolecules. The oxazole scaffold is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This arrangement confers a specific geometry and electronic distribution that are pivotal for its role as a pharmacophore.

The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a biological target's binding site. Conversely, the C-H bonds on the oxazole ring can function as weak hydrogen bond donors. The entire ring system is aromatic, which allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. Furthermore, the oxygen atom, with its lone pairs of electrons, can also participate in hydrogen bonding or coordination with metal ions if present in the active site.

Pharmacophore modeling studies on various oxazole-containing compounds have consistently identified the hydrogen bond accepting capacity of the nitrogen atom and the hydrophobic/aromatic nature of the ring as critical features for biological activity. These models often highlight a specific spatial arrangement of these features necessary for optimal interaction with a receptor.

Key Pharmacophoric Features of the Oxazole Scaffold:

| Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor | The nitrogen atom of the oxazole ring. | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the biological target. |

| Aromatic/Hydrophobic Region | The planar, electron-rich oxazole ring system. | Engages in π-π stacking and hydrophobic interactions with complementary residues. |

| Hydrogen Bond Donor (Weak) | C-H bonds on the oxazole ring. | Can form weak hydrogen bonds with acceptor groups on the target. |

| Dipole Moment | The inherent polarity of the oxazole ring. | Participates in dipole-dipole interactions within the binding pocket. |

Impact of Hexyloxybenzoyl Moiety Modifications on Biological Activities

Alkoxy Chain Length: The length of the alkoxy chain is a critical determinant of lipophilicity. The hexyl group in this compound imparts a significant degree of lipophilicity, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets. SAR studies on related compounds with varying alkoxy chain lengths often reveal a parabolic relationship with biological activity. Initially, increasing the chain length from smaller groups (e.g., methoxy, ethoxy) can lead to increased activity due to improved hydrophobic interactions and better membrane permeability. However, beyond an optimal length, further increases can lead to decreased activity due to poor aqueous solubility, steric hindrance, or non-specific binding.

Illustrative Impact of Alkoxy Chain Length on a Hypothetical Biological Activity:

| Compound | Alkoxy Group | Lipophilicity (LogP, calculated) | Hypothetical IC50 (µM) |

| 2-(4-Methoxybenzoyl)oxazole | -OCH3 | 2.5 | 15.2 |

| 2-(4-Ethoxybenzoyl)oxazole | -OC2H5 | 3.0 | 8.7 |

| 2-(4-Butoxybenzoyl)oxazole | -OC4H9 | 4.0 | 2.1 |

| This compound | -OC6H13 | 5.0 | 0.8 |

| 2-(4-Octyloxybenzoyl)oxazole | -OC8H17 | 6.0 | 3.5 |

Substituent Effects on the Oxazole Ring System in this compound Derivatives

While the primary focus is often on the C2 substituent, modifications to the oxazole ring itself at the C4 and C5 positions can also significantly impact biological activity. Introducing substituents on the oxazole ring can modulate its electronic properties, steric profile, and metabolic stability.

The electronic nature of the oxazole ring can be fine-tuned by the addition of substituents. Electron-donating groups can increase the nucleophilicity of the ring, while electron-withdrawing groups can make it more electrophilic. These changes can affect the strength of its interactions with the biological target. For instance, an electron-withdrawing group at the C4 or C5 position could enhance the hydrogen bond accepting ability of the nitrogen atom.

Steric bulk is another important consideration. Small, non-bulky substituents like methyl or fluoro groups may be well-tolerated and could fill small hydrophobic pockets within the binding site. Larger groups, however, might cause steric clashes, leading to a loss of activity. The introduction of substituents can also block sites of metabolism, thereby increasing the compound's half-life in biological systems.

Hypothetical Effects of Substituents on the Oxazole Ring:

| Position | Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |

| C4 | -CH3 | Electron-donating | Small | May enhance hydrophobic interactions. |

| C5 | -Cl | Electron-withdrawing | Small | Could introduce halogen bonding and alter electronics. |

| C4 | -Phenyl | Electron-withdrawing (inductive), Conjugating | Large | May introduce new π-π stacking opportunities but could also cause steric hindrance. |

| C5 | -NO2 | Strong electron-withdrawing | Medium | Significantly alters electronic properties; may introduce specific interactions but can also be metabolically liable. |

Investigation of Biological Activities of 2 4 Hexyloxybenzoyl Oxazole

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antitubercular)

No studies were identified that investigated the antibacterial, antifungal, or antitubercular properties of 2-(4-Hexyloxybenzoyl)oxazole. There is no available data on its minimum inhibitory concentration (MIC) or efficacy against any microbial strains.

Anti-inflammatory Potential Investigations

There is no published research on the anti-inflammatory potential of this compound. Consequently, no data exists regarding its mechanism of action or its effects on inflammatory markers or pathways.

Anticancer and Antiproliferative Research

The anticancer and antiproliferative effects of this compound have not been evaluated in any available scientific studies. There is no information on its cytotoxicity against cancer cell lines or its potential as an antiproliferative agent.

Antioxidant Activity Assessments

No assessments of the antioxidant activity of this compound have been reported. There is no data concerning its ability to scavenge free radicals or its potential effects on oxidative stress.

Studies on Other Emerging Biological Activities (e.g., Ferroptosis Inhibition, Aquaporin-4 Modulation)

There are no known studies investigating other potential biological activities of this compound, including but not limited to ferroptosis inhibition or aquaporin-4 modulation.

Molecular Mechanisms of Action for 2 4 Hexyloxybenzoyl Oxazole

Ligand-Target Interactions and Binding Affinity Studies

No studies detailing the specific ligand-target interactions or binding affinity for 2-(4-Hexyloxybenzoyl)oxazole have been identified. Research on other α-keto oxazole (B20620) derivatives has shown that they can act as potent inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), but data for this specific compound is not available.

Enzyme Inhibition Profiling (e.g., Cyclooxygenase-2, Fatty Acid Amide Hydrolase, DNA Gyrase, Topoisomerase IV, FtsZ)

There is no published enzyme inhibition profile for this compound against the specified enzymes. While the broader class of oxazole-containing molecules has been investigated for inhibitory activity against targets such as FAAH, Cyclooxygenase-2 (COX-2), and the bacterial cell division protein FtsZ, no data is available for this particular chemical entity.

Receptor Modulation and Signaling Pathway Analysis

No information is available regarding the modulation of specific receptors or the analysis of signaling pathways affected by this compound.

In Silico Approaches to Mechanism Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

There are no published molecular docking or molecular dynamics simulation studies specifically focused on elucidating the mechanism of action for this compound. Such computational studies are frequently performed on related compounds to predict binding modes and affinities to various biological targets, but the results are highly structure-dependent and cannot be extrapolated to this compound without specific investigation.

Applications of 2 4 Hexyloxybenzoyl Oxazole in Materials Science

Exploration of Corrosion Inhibition Properties

The efficacy of organic molecules as corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. Nitrogen-containing heterocyclic compounds, such as oxazoles, are well-regarded for their corrosion inhibition properties. mdpi.comresearchgate.netekb.egimist.ma This is attributed to the presence of lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of metal atoms to form a stable, adsorbed protective layer.

The molecular structure of 2-(4-Hexyloxybenzoyl)oxazole suggests a strong potential for corrosion inhibition through several key features:

Adsorption Centers: The oxazole (B20620) ring, with its nitrogen and oxygen heteroatoms, and the carbonyl group of the benzoyl moiety act as primary adsorption centers. mdpi.comimist.ma

Electron-Donating Group: The hexyloxy group (-OC6H13) is an electron-donating group, which increases the electron density on the benzoyl ring. This enhanced electron density can lead to stronger adsorption onto the metal surface.

Hydrophobic Barrier: The long hexyloxy chain can create a hydrophobic (water-repelling) layer on the metal surface. This layer would act as a physical barrier, preventing the ingress of corrosive aqueous solutions to the metal surface.

The mechanism of inhibition is expected to be of a mixed-type, meaning it impedes both the anodic (metal dissolution) and cathodic (corrosion-inducing reduction reactions) processes. The adsorption of the inhibitor molecules on the metal surface blocks the active sites for these reactions. The nature of this adsorption can be physical (electrostatic interactions), chemical (covalent bonding), or a combination of both. The adsorption process is often described by isotherms, such as the Langmuir adsorption isotherm, which relates the concentration of the inhibitor to the surface coverage.

While direct experimental data for this compound is not available, the table below presents data for analogous heterocyclic corrosion inhibitors to illustrate the typical range of performance.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|

| Benzoxazole (B165842) Derivative | N80 Steel | 1 M HCl | >90 | Langmuir |

| Indazole Derivative | Carbon Steel | 1 M HCl | ~95 | Langmuir |

| N-heterocycle with Alkyl Chain | Copper | 3.5 wt% NaCl | >98 | Langmuir |

Potential in Functional Polymer Development (e.g., analogous to Poly(2-oxazoline)s)

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility, tuneable solubility, and low toxicity, making them attractive for biomedical applications. While this compound is not a 2-oxazoline monomer and therefore cannot directly form a POx-type polymer through cationic ring-opening polymerization, its structure lends itself to incorporation into other types of functional polymers.

A plausible route for creating a functional polymer incorporating the this compound moiety would be to first synthesize a vinyl-substituted analogue of the molecule. For instance, a vinyl group could be introduced to the phenyl ring. This vinyl monomer could then undergo free-radical polymerization to form a polymer with the this compound unit as a pendant side group. rsc.orgmdpi.com

The resulting polymer would be expected to exhibit properties influenced by both the polymer backbone and the functional side chains:

Thermal Stability: The rigid aromatic and heterocyclic components of the side chain would likely enhance the thermal stability of the polymer.

Optical Properties: The conjugated system of the benzoyl-oxazole moiety may impart interesting optical properties to the polymer, such as fluorescence. nih.gov

Liquid Crystalline Behavior: The combination of a rigid core (benzoyl-oxazole) and a flexible side chain (hexyloxy group) is a common motif in liquid crystalline materials. Polymers with such side chains could potentially exhibit thermotropic liquid crystalline phases.

The table below compares the hypothetical properties of a polymer derived from a vinyl-substituted this compound with those of a well-studied analogous polymer class.

| Polymer | Monomer Structure | Polymerization Method | Potential Properties |

|---|---|---|---|

| Poly(vinyl-2-(4-hexyloxybenzoyl)oxazole) (Hypothetical) | Vinyl-substituted this compound | Free-Radical Polymerization | Enhanced thermal stability, potential for liquid crystalline behavior, optical activity. |

| Poly(2-ethyl-2-oxazoline) | 2-Ethyl-2-oxazoline | Cationic Ring-Opening Polymerization | Biocompatibility, tunable solubility, used in drug delivery and biomaterials. |

Integration into Advanced Materials Systems

The unique combination of a rigid, polarizable core and a flexible, non-polar tail in this compound suggests its potential for use in various advanced materials systems.

Liquid Crystals: As mentioned, molecules with a rod-like shape, a rigid core, and flexible terminal groups often exhibit liquid crystalline properties. beilstein-journals.orgrdd.edu.iqresearchgate.net The this compound molecule possesses these features. The anisometric shape and the difference in polarity between the aromatic core and the aliphatic tail could lead to the formation of ordered, fluid phases (nematic, smectic) upon changes in temperature. Such materials are crucial for display technologies and optical switching devices.

Organic Electronics: Oxazole-containing compounds are known to have applications in organic electronics due to their electron-transporting capabilities and luminescent properties. nih.gov The extended π-conjugated system in this compound could facilitate charge transport. By modifying the substituents, it may be possible to tune the electronic properties, such as the HOMO/LUMO energy levels, to make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a fluorescent probe. nih.gov

Self-Assembled Monolayers (SAMs): The ability of the oxazole and carbonyl groups to bind to surfaces, coupled with the orienting effect of the long alkyl chain, makes this compound a candidate for forming self-assembled monolayers on various substrates. These ordered molecular layers can be used to modify the surface properties of materials, for applications in sensing, nanoelectronics, and creating anti-fouling surfaces.

The potential applications are summarized in the table below, with the key molecular features that enable them.

| Advanced Material Application | Key Molecular Feature of this compound | Potential Function |

|---|---|---|

| Liquid Crystals | Rigid aromatic core with a flexible hexyloxy tail | Formation of ordered fluid phases for display and optical applications. |

| Organic Electronics | Extended π-conjugated system of the benzoyl-oxazole moiety | Charge transport and luminescence for OLEDs and OFETs. nih.gov |

| Self-Assembled Monolayers | Surface-active head (oxazole, carbonyl) and orienting alkyl tail | Modification of surface properties for sensing and nanoelectronics. |

Lack of Sufficient Scientific Data Precludes In-Depth Article on this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of available research and data specifically pertaining to the chemical compound This compound . This scarcity of information prevents the generation of a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline.

High-Throughput Screening Methodologies for Activity Profiling: There is no available data on high-throughput screening assays conducted to determine the biological or material science activity profile of this compound.

Chemoinformatics and Computational Chemistry for Predictive Modeling: Searches for computational studies, such as molecular docking, QSAR modeling, or other predictive analyses for this specific compound, yielded no results.

Future Directions in Synthetic Innovation: While general synthetic methods for oxazole derivatives are well-documented, there is no literature focusing on innovative or future synthetic strategies specifically for this compound.

Emerging Therapeutic and Material Science Applications: There are no published studies that investigate or suggest potential applications for this compound in either therapeutic or material science contexts.

The strict adherence to an article focused solely on "this compound" cannot be fulfilled without substantial scientific evidence and detailed research findings. To generate content on the specified topics would require speculation based on related but distinct oxazole derivatives, which would violate the core instruction to focus exclusively on the requested compound.

Therefore, a detailed article with data tables and in-depth research findings as requested cannot be produced at this time due to the absence of foundational scientific literature on this compound.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the optimal reaction conditions for synthesizing 2-(4-Hexyloxybenzoyl)oxazole? A: Synthesis typically involves cyclization reactions using halogenated reagents and reflux conditions. For example, similar oxazole derivatives are synthesized by refluxing precursors (e.g., aldehydes or hydrazides) in polar aprotic solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–18 hours . Solvent choice impacts yield and purity; ethanol is preferred for its balance of polarity and ease of removal. Post-reaction, crystallization using water-ethanol mixtures improves purity (65% yield reported for analogous compounds) .

Characterization Techniques Q: What analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm aromatic ring functionalization .

- Differential Scanning Calorimetry (DSC) : Determines thermal stability and phase transitions, with decomposition temperatures often exceeding 140°C for oxazole derivatives .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm) and hydrogen-bonding interactions .

Biological Activity Screening Q: How can researchers assess the basic biological activity of this compound? A: Standard assays include:

- Antimicrobial Testing : Agar diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with oxazole derivatives showing moderate activity (zone of inhibition: 8–12 mm) .

- Cytotoxicity Assays : MTT or resazurin-based protocols using human cell lines (e.g., HEK-293) to evaluate IC values, with toxicity thresholds typically >50 μM for structurally similar compounds .

Advanced Research Questions

Structure-Activity Relationship (SAR) Analysis Q: How does the hexyloxybenzoyl substituent influence biological activity compared to other aryl groups? A: The hexyloxy chain enhances lipophilicity, potentially improving membrane permeability. Comparative SAR studies using analogs with shorter alkyl chains (e.g., methoxy) or halogenated aryl groups (e.g., 4-chlorophenyl) reveal:

- Increased Antimicrobial Potency : Longer alkoxy chains correlate with improved antifungal activity due to enhanced membrane disruption .

- Reduced Cytotoxicity : Bulky substituents like hexyloxy may sterically hinder non-specific interactions, lowering off-target effects . Computational docking (e.g., AutoDock Vina) can model binding to targets like fungal CYP51 .

Photophysical Properties Q: What methodologies evaluate the compound's excited-state intramolecular proton transfer (ESIPT) and fluorescence? A:

- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission maxima (e.g., λ ~300 nm, λ ~450 nm) and Stokes shifts (>100 nm), indicative of ESIPT .

- TDDFT Calculations : Hybrid functionals (B3LYP, PBE0) model charge transfer dynamics. Benzannulation at the oxazole ring minimally affects emission wavelength but increases proton-transfer energy barriers (e.g., ΔG ~5 kcal/mol for HPO vs. HBO) .

Mechanistic Studies in Organic Reactions Q: How can researchers investigate the compound's reactivity in nucleophilic substitution or oxidation reactions? A:

- Kinetic Studies : Monitor reactions via HPLC or GC-MS under varying conditions (solvent polarity, temperature). For example, chloromethyl-substituted oxazoles undergo SN2 reactions with amines in THF at 60°C, yielding secondary amines (70–85% yield) .

- Isotopic Labeling : Use O or deuterated reagents to trace oxygen incorporation during oxidation (e.g., with mCPBA) .

Computational Modeling of Biological Targets Q: What computational strategies predict interactions with enzymes like kinases or GPCRs? A:

- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., GPR6) over 100-ns trajectories, with MM-PBSA calculations estimating binding free energies .

- Pharmacophore Mapping : Identify critical interaction motifs (e.g., sulfonamide groups for hydrogen bonding) using Schrödinger Phase .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。